N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide
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Overview
Description
“N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also includes an isoxazole ring, which is a five-membered heterocyclic moiety .
Synthesis Analysis
The synthesis of such compounds often involves the use of microwave-assisted conditions . For instance, amide and ester derivatives containing furan rings can be synthesized under mild synthetic conditions supported by microwave radiation . The reactions are typically carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis
The molecular structure of “this compound” is complex due to the presence of multiple rings and functional groups. The compound contains a furan ring and an isoxazole ring, both of which are five-membered rings . The furan ring contains an oxygen atom, while the isoxazole ring contains both a nitrogen atom and an oxygen atom .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be quite complex due to the presence of multiple reactive sites. For instance, the furan ring can undergo electrophilic substitution reactions . Additionally, the isoxazole ring can participate in (3 + 2) cycloaddition reactions .Scientific Research Applications
Antiprotozoal Agents
Research on dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, closely related to the furan-carboxamide class, has shown significant antiprotozoal activity. These compounds, including derivatives synthesized from 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine, exhibited strong DNA affinities and showed promising in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).
Neuroinflammation Imaging
A study developed a PET radiotracer specific for CSF1R, a microglia-specific marker. The tracer, based on a furan-carboxamide structure, allows noninvasive imaging of microglia and their role in neuroinflammation across various neuropsychiatric disorders. This advancement provides a valuable tool for understanding and potentially treating conditions such as Alzheimer's disease and traumatic brain injury, highlighting the relevance of furan-carboxamide derivatives in neuroscientific research (Horti et al., 2019).
Antimicrobial Applications
Furan-carboxamide derivatives have been explored for their antimicrobial properties. A study on di- and triorganotin(IV) carboxylates derived from a Schiff base related to furan-carboxamide showed significant antimicrobial activity against a range of fungi and bacteria. This research suggests the potential of furan-carboxamide structures in developing new antimicrobial agents, which is crucial given the rising antibiotic resistance (Dias et al., 2015).
Synthetic Methodologies
The furan-carboxamide framework is also significant in synthetic chemistry. Research into palladium-catalyzed condensation reactions involving N-aryl imines and alkynylbenziodoxolones to form multisubstituted furans indicates the versatility and utility of furan-carboxamide derivatives in constructing complex organic molecules. These methodologies can be applied across various fields, including pharmaceuticals and materials science (Lu et al., 2014).
Future Directions
The future directions for research on “N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide” could include the development of new synthetic strategies , exploration of its potential biological activities , and investigation of its physical and chemical properties. Further studies could also focus on its potential applications in drug discovery .
Mechanism of Action
Target of Action
The compound N-((5-phenylisoxazol-3-yl)methyl)furan-2-carboxamide, also known as N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan-containing compounds are known for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents . The compound’s interaction with its targets and any resulting changes would depend on the specific biological and pharmacological characteristics of the compound.
Biochemical Pathways
Furan derivatives are known to have a wide range of advantageous biological and pharmacological characteristics . They have been employed in a number of distinct disease areas, suggesting that they may affect a variety of biochemical pathways .
Result of Action
Furan derivatives are known for their remarkable therapeutic efficacy . They have been used to create numerous innovative antibacterial agents , suggesting that they may have significant molecular and cellular effects.
Action Environment
The effectiveness of furan derivatives as medicines in a number of distinct disease areas suggests that they may be robust to a variety of environmental conditions .
Properties
IUPAC Name |
N-[(5-phenyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c18-15(13-7-4-8-19-13)16-10-12-9-14(20-17-12)11-5-2-1-3-6-11/h1-9H,10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJODVPSJVDCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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